molecular formula C21H18O B560916 4-Propionylbiphenyl CAS No. 102477-83-8

4-Propionylbiphenyl

Cat. No. B560916
M. Wt: 286.374
InChI Key: FRLHQIOWCFMMBU-UHFFFAOYSA-N
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Description

4-Propionylbiphenyl, also known as 4’-Phenylpropiophenone, is a chemical compound with the molecular formula C15H14O and a molecular weight of 210.27 . It is typically used for research and development purposes .


Molecular Structure Analysis

4-Propionylbiphenyl has a complex molecular structure that includes a total of 31 bonds. These comprise 17 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

4-Propionylbiphenyl is a white to light yellow powder or crystal with a melting point of 96°C and a boiling point of 344°C . It has a density of 1.0232 (rough estimate) and a refractive index of 1.5725 (estimate) .

Scientific Research Applications

  • Ecotoxicological Evaluation : Studies on 4-aminobiphenyl (a compound structurally related to 4-Propionylbiphenyl) used a battery of ecotoxicological model systems to investigate its effects on aquatic organisms and mammalian cells. The study found that 4-aminobiphenyl is toxic to these organisms, indicating the potential ecological impact and toxicity of similar biphenyl compounds (Jiangning et al., 2004).

  • Chemical Research and Synthesis : Research in chemical synthesis explored the behavior of phenyl groups in compounds like 4-Propionylbiphenyl. This study focused on how ring strain affects the formation of diradicals in biphenyl compounds, which is crucial for understanding their chemical properties and potential applications (Wittig, 1980).

  • Oxidative DNA Damage Inhibition : Propolis was found to alleviate DNA damage induced by 4-aminobiphenyl in human liver cells. This research highlights the importance of studying biphenyl compounds like 4-Propionylbiphenyl in the context of their interaction with biological systems and potential therapeutic applications (Wahyuni et al., 2021).

  • Electrolyte Additives in Lithium Cells : Biphenyl compounds were studied as additives in lithium cells, focusing on overcharge protection and cycle life improvement. This suggests that derivatives like 4-Propionylbiphenyl might have applications in enhancing the performance of lithium batteries (Tobishima et al., 2003).

  • Drug Metabolism Studies : A study explored the use of 4-aminobiphenyl in the context of drug metabolism, focusing on its conversion and interaction within biological systems. This indicates the potential of biphenyl derivatives in pharmaceutical research and drug metabolism studies (Zmijewski et al., 2006).

Safety And Hazards

4-Propionylbiphenyl is classified as a poison by the intravenous route . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . When heated to decomposition, it emits acrid smoke and irritating vapors .

properties

IUPAC Name

1-(4-phenylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBGDQSXJHLFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191382
Record name Propiophenone, 4'-phenyl-
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Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propionylbiphenyl

CAS RN

37940-57-1
Record name 1-[1,1′-Biphenyl]-4-yl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37940-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-Phenylpropiophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenylpropiophenone
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Record name Propiophenone, 4'-phenyl-
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Record name 4'-PHENYLPROPIOPHENONE
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Record name P-PHENYLPROPIOPHENONE
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Synthesis routes and methods I

Procedure details

To a solution in diethyl ether (30.0 mL) of the compound (1.27 g) obtained in step (1) above, manganese(IV) oxide (9.57 g) was added and the mixture was stirred at room temperature for 45 hours. After removing the insoluble matter by filtration, the filtrate was concentrated under reduced pressure. To a solution of the resulting residue in acetone (60.0 mL), a Jones' reagent {see Org. Synth., Coll. Vol. VI, 542 (1988)}(1.20 mL) was added until the color of the Jones' reagent was yet to disappear. The reaction mixture was concentrated under reduced pressure and ethyl acetate and water were added to the residue. Extraction with ethyl acetate was conducted three times and the combined organic layers were washed with saturated brine. After passage through a phase separator, the washed organic layers were concentrated under reduced pressure. The resulting residue was recrystallized with n-hexane to give the titled compound as a colorless solid (921 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
9.57 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture containing phenylboric acid (6.1 g; 50 mmol), 4′-bromopropiophenone (10.65 g; 50 mmol), sodium carbonate (5.3 g; 50 mmol) and palladium chloride (500 mg, 2.8 mmol) in 300 ml of water is heated under reflux for 4 hours. Boric acid (1 g; 0.8 mmol) is then added followed by heating for 30 minutes. Once the mixture has been returned to 23° C., 250 ml of ethyl acetate is added followed by filtering on frit then on GFA paper. The filtrate is decanted and the organic phase is washed with a saturated solution of NaCl before being dried over MgSO4 and concentrated using a rotary evaporator. The precipitate is stirred for 30 minutes in 100 ml of isopentane and 5 ml of dichloromethane. After filtration on frit, the solid is rinsed with isopentane. A cream coloured powder is obtained (8.7 g; 83%). Melting point: 98-99° C. MH+=211.1
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
10.65 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Citations

For This Compound
12
Citations
S Machlis, KC Blanchard - Journal of the American Chemical …, 1935 - ACS Publications
… The 4-propionylbiphenyl was obtained by the interaction of biphenyl with propionyl chloride in the presence of aluminum chloride, a reaction erroneously claimed by Willgerodt and …
Number of citations: 1 pubs.acs.org
T Sato - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
According to the hypothesis presented by Oki and Urushibara1) to account for the estrogenic activity of non-steroidal compounds of the stilbene-bibenzyl type, the activity is closely …
Number of citations: 6 www.journal.csj.jp
AB Boese Jr, RT Major - Journal of the American Chemical …, 1935 - ACS Publications
… The 4-propionylbiphenyl was obtained by the interaction of biphenyl with propionyl chloride in the presence of aluminum chloride, a reaction erroneously claimed by Willgerodt and …
Number of citations: 2 pubs.acs.org
NP Buu-Hoi, R Royer, ND Xuong… - The Journal of Organic …, 1953 - ACS Publications
Whereas the Pfitzinger reaction is very convenient for syntheses in the quinoline group, in viewof the ease of its technique and the ready availability of inter-mediates, its high sensitivity …
Number of citations: 71 pubs.acs.org
Y Takabayashi, T Yusa, M Minabe, T Kimura… - Bulletin of the …, 1999 - journal.csj.jp
The liquid crystallinity of the title compounds was studied in order to design a stable liquid crystal used at low temperature. The Schiff base derived from 1- or 3-fluoreneamine scarcely …
Number of citations: 3 www.journal.csj.jp
GW Gray, A Mosley - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
The lower homologues of the series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls have been prepared and their liquid crystal transition temperatures determined. The trends in the …
Number of citations: 104 pubs.rsc.org
N Laidaoui, M He, D El Abed, JF Soulé, H Doucet - RSC advances, 2016 - pubs.rsc.org
The influence of fluoro-substituents on secondary and tertiary benzamides on the regioselectivity of palladium-catalysed direct arylations was studied. With most (poly)fluoro-substituted …
Number of citations: 10 pubs.rsc.org
RN Lacey - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Recrystallisation from ethanol gave 3-hydroxy-4-propionylbiphenyl (XVI ; R1 = H, R2 = Ph, R3 = Et) as plates, mp 113-113.5" (1it.,l2 m. p. Found: C, 79-7; H, 6.35. …
Number of citations: 7 pubs.rsc.org
B Walse, VT Dufe, B Svensson, I Fritzson… - Biochemistry, 2008 - ACS Publications
… -4-yl)-3-methylquinoline-4-carboxylic acid (6-chloro brequinar), a brequinar analogue, was prepared by the Pfitzinger condensation of 5-chloroisatin and the 4-propionylbiphenyl (40). …
Number of citations: 88 pubs.acs.org
AL Wilds - Org. React, 1944 - library.sciencemadness.org
In 1925 it was discovered independently by Verleyx and by Meerwein and Schmidt2 that an aldehyde can be reduced to the primary alcohol by treatment with aluminum ethoxide in the …
Number of citations: 310 library.sciencemadness.org

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